molecular formula C25H34O5 B1248028 luffarin R

luffarin R

Cat. No.: B1248028
M. Wt: 414.5 g/mol
InChI Key: VKOBTBGPXFPMMX-YNYZZKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

luffarin R is a natural product found in Luffariella geometrica with data available.

Scientific Research Applications

Synthesis and Bioactivity

Luffarin R, a sesterterpenolide isolated from the sponge Luffariella geometrica, has been the subject of various synthetic and bioactivity studies. For instance, the first synthesis of Luffarin I, a related compound, from commercially available sclareol, demonstrated antiproliferative activities against human solid tumor cell lines with GI50 values in the range of 12–17 μM (Urosa et al., 2015). Additionally, the synthesis strategies for luffarin I and A, including key steps like ring-closing metathesis, have been developed to facilitate structure-activity relationship studies (Urosa et al., 2016).

Natural Derivatives and Isolation

Research has also focused on isolating and characterizing derivatives of luffarins. For example, new sesterterpenes related to luffarins were isolated from the sponge Fasciospongia cavernosa, broadening the understanding of the structural diversity of these compounds (Rosa & Carbonelli, 2006). In another study, extracts from the marine sponge Thorectandra sp. contained this compound and were investigated for their cytotoxicity against human tumor cell lines, demonstrating the potential of luffarin derivatives in cancer research (Charan et al., 2002).

Other Research Applications

While focused on luffarins, other studies on related compounds offer insights into the broader potential applications of sesterterpenes like this compound. For example, research on Retinervus luffae fructus showed protective effects against myocardial ischemic injury in mice (Fu Yong-mei, 2006), suggesting possible cardiovascular applications.

Properties

Molecular Formula

C25H34O5

Molecular Weight

414.5 g/mol

IUPAC Name

(3Z)-3-[(4E,8E,11R)-11-hydroxy-4,8-dimethyl-11-(5-oxo-2H-furan-3-yl)undeca-4,8-dienylidene]-5-(2-methylprop-1-enyl)oxolan-2-one

InChI

InChI=1S/C25H34O5/c1-17(2)13-22-14-20(25(28)30-22)10-6-9-18(3)7-5-8-19(4)11-12-23(26)21-15-24(27)29-16-21/h7,10-11,13,15,22-23,26H,5-6,8-9,12,14,16H2,1-4H3/b18-7+,19-11+,20-10-/t22?,23-/m1/s1

InChI Key

VKOBTBGPXFPMMX-YNYZZKJUSA-N

Isomeric SMILES

CC(=CC1C/C(=C/CC/C(=C/CC/C(=C/C[C@H](C2=CC(=O)OC2)O)/C)/C)/C(=O)O1)C

Canonical SMILES

CC(=CC1CC(=CCCC(=CCCC(=CCC(C2=CC(=O)OC2)O)C)C)C(=O)O1)C

Synonyms

luffarin R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.